hPEPT1 Transporter Interaction: Comparative Affinity of L-Val-L-Ser vs. L-Ser-L-Ala Dipeptide Conjugates
In Xenopus laevis oocytes overexpressing human PEPT1 (hPEPT1, SLC15A1), dipeptide conjugates containing the Val-Ser sequence exhibited distinct transporter interaction profiles. Stereoisomers with L-configuration at the N-terminal valine (L-Val-L-Ser-OMe cHPMPC) potently inhibited transport of the hPEPT1 substrate glycylsarcosine (Gly-Sar). In contrast, a 'reversed' dipeptide conjugate with an L-Ser-L-Ala sequence also completely abolished the Gly-Sar signal despite lacking detectable transport itself [1]. These data indicate that the Val-Ser sequence confers specific hPEPT1 recognition properties that are not interchangeable with alternative dipeptide sequences such as Ser-Ala.
| Evidence Dimension | hPEPT1 transporter inhibition of Gly-Sar uptake |
|---|---|
| Target Compound Data | L-Val-L-Ser-OMe cHPMPC (2a and 2b) potently inhibited Gly-Sar transport; L-Ser-L-Ala-OiPr cHPMPC (4) completely abolished Gly-Sar signal |
| Comparator Or Baseline | Single amino acid conjugates (3a, 3b) only weakly inhibited Gly-Sar transport |
| Quantified Difference | Potent inhibition vs. weak inhibition; qualitative difference in inhibitory capacity |
| Conditions | Xenopus laevis oocytes expressing hPEPT1; two-electrode voltage clamp; radiotracer uptake assays |
Why This Matters
The Val-Ser dipeptide sequence provides enhanced affinity for hPEPT1 relative to single amino acid conjugates, making Ser-Val-containing prodrug candidates more suitable for PEPT1-targeted oral drug delivery strategies.
- [1] Peterson, L.W., et al. (2010). Serine side chain-linked peptidomimetic conjugates of cyclic HPMPC and HPMPA: synthesis and interaction with hPEPT1. Bioorg. Med. Chem., 18(5): 2092-2100. PMID: 20153655. View Source
